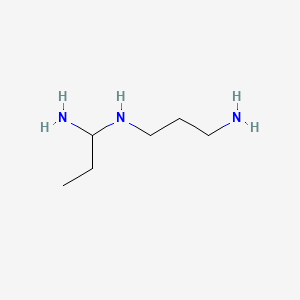
N~1~-(3-Aminopropyl)propane-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-Aminopropyl)propane-1,1-diamine, also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine, is a linear polyamine with the molecular formula C9H24N4 and a molecular weight of 188.32 g/mol . This compound is characterized by its structure, which includes two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~-(3-Aminopropyl)propane-1,1-diamine can be synthesized through a two-step process. Initially, acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to yield N1-(3-Aminopropyl)propane-1,1-diamine . The overall yield of this two-step reaction can exceed 80% .
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)propane-1,1-diamine involves the use of a fixed bed reactor and molecular sieves as catalysts. The reaction between ammonia and acrylonitrile is carried out under controlled conditions, followed by direct catalytic hydrogenation to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3-Aminopropyl)propane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: The primary and secondary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-Aminopropyl)propane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of N1-(3-Aminopropyl)propane-1,1-diamine involves its interaction with various molecular targets and pathways. It can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which affects cellular respiration and energy production . Additionally, its polyamine structure allows it to interact with DNA and RNA, influencing gene expression and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A similar compound used as a disinfectant and in the synthesis of cationic surfactants.
1,3-Diaminopropane: A simpler diamine with similar reactivity but fewer functional groups.
Uniqueness
N~1~-(3-Aminopropyl)propane-1,1-diamine is unique due to its three amine groups, which provide it with enhanced reactivity and versatility in chemical synthesis compared to simpler diamines like 1,3-diaminopropane . Its ability to form stable complexes with metal ions and its role in biological systems further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
36787-86-7 |
|---|---|
Molekularformel |
C6H17N3 |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
1-N'-(3-aminopropyl)propane-1,1-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-6(8)9-5-3-4-7/h6,9H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
QDPLEJZEUKSGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(N)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


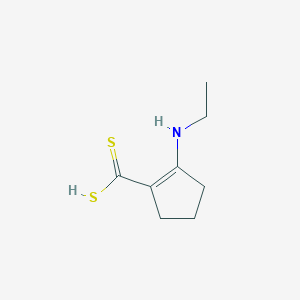
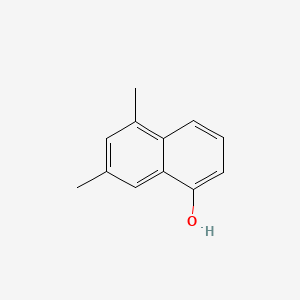
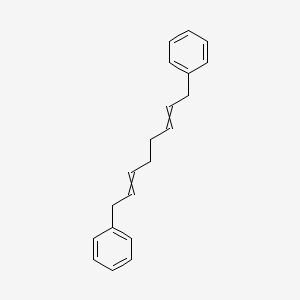


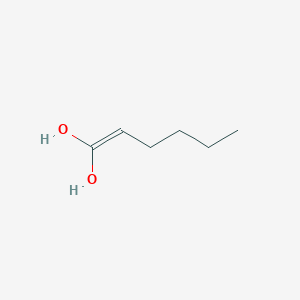
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
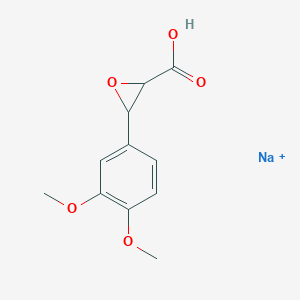
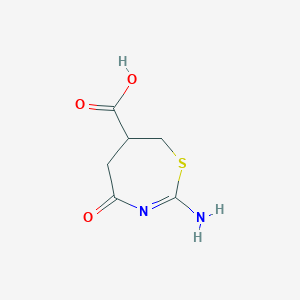
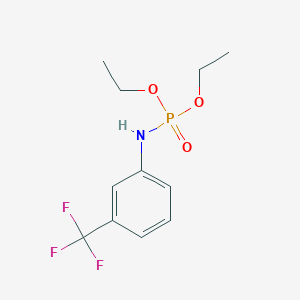
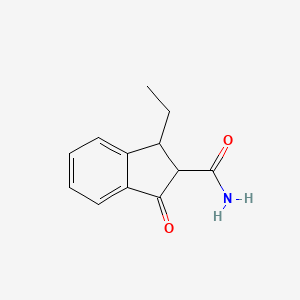
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
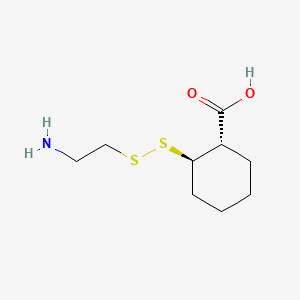
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
